Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate is a chemical compound with the molecular formula C6H9F2NO3 It is characterized by the presence of a difluoromethyl group and a hydroxyazetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-difluoroacetic acid with 3-hydroxyazetidine in the presence of a suitable esterification agent, such as methanol, under acidic conditions to form the desired ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the hydroxyazetidine ring can interact with biological receptors or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetamide: Similar structure but with an amide group instead of an ester.
2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness: Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate is unique due to its ester functionality, which can influence its reactivity and solubility. The presence of the difluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO3/c1-12-4(10)6(7,8)5(11)2-9-3-5/h9,11H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSVTKBJYHGAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1(CNC1)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.